First‑in‑Class Spns2 Inhibition Potency
SLF1081851 TFA inhibits Spns2-mediated S1P release in HeLa cells with an IC50 of 1.93 ± 0.04 µM, establishing the foundational potency benchmark for this target class [1]. In comparison, the second-generation benzoxazole-based inhibitor SLB1122168 achieves an IC50 of 94 ± 6 nM, representing a 20.5-fold increase in potency [2]. Conversely, the imidazole-based analog SLF80721166 demonstrates an IC50 of 1.4 ± 0.3 µM, a modest 1.4-fold improvement [3].
| Evidence Dimension | IC50 for inhibition of S1P release |
|---|---|
| Target Compound Data | 1.93 ± 0.04 µM |
| Comparator Or Baseline | SLB1122168: 94 ± 6 nM; SLF80721166: 1.4 ± 0.3 µM |
| Quantified Difference | SLB1122168 is 20.5x more potent; SLF80721166 is 1.4x more potent |
| Conditions | HeLa cell S1P release assay, 18-20 h incubation |
Why This Matters
The 20-fold potency gap directly impacts the concentration required for cellular studies, with SLF1081851 TFA enabling experiments at higher µM ranges where off-target effects may differ significantly from more potent analogs.
- [1] Fritzemeier R, et al. J Med Chem. 2022;65(11):7656-7681. View Source
- [2] Burgio AL, et al. J Med Chem. 2023;66(8):5873-5891. View Source
- [3] Shrader CW, et al. Bioorg Med Chem Lett. 2023;96:129516. View Source
